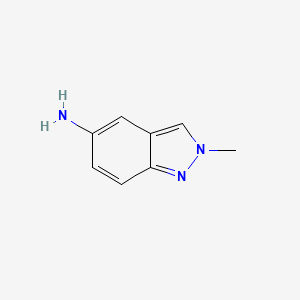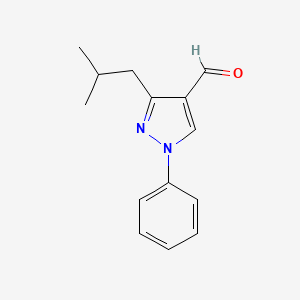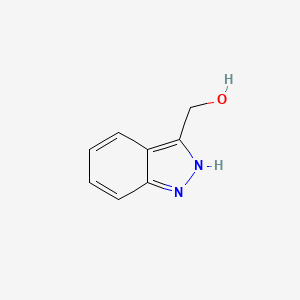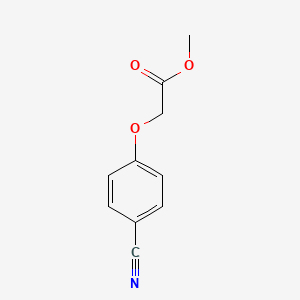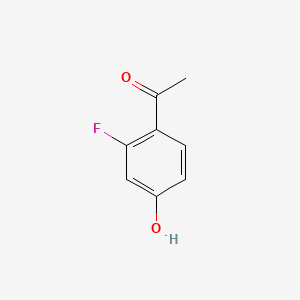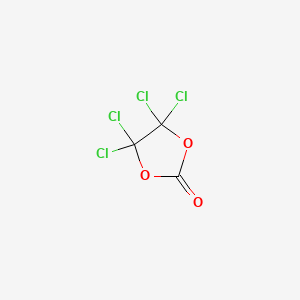![molecular formula C11H10F3N3O2 B1299859 5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid CAS No. 436088-49-2](/img/structure/B1299859.png)
5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H10F3N3O2 and its molecular weight is 273.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Regio-Orientation
The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents leading to the formation of pyrazolo[1,5-a]pyrimidines are significant in understanding the chemical structure and properties of compounds like 5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid. The literature reveals controversies related to the regio-orientation of substituents on the pyrimidine ring, highlighting the importance of understanding the chemical behavior of such compounds in various synthetic applications (Mohamed & Mahmoud, 2019).
Medicinal Chemistry and Drug Development
Pyrazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, is recognized as a privileged structure in drug discovery. Its versatility as a building block has been exploited in developing drug-like candidates displaying a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and diagnostic applications. The structure-activity relationship (SAR) studies have been a focal point among medicinal chemists, leading to the derivation of many lead compounds targeting various disease conditions. This underlines the potential for further exploration of this scaffold in developing novel therapeutic agents (Cherukupalli et al., 2017).
Synthetic Pathways and Catalysis
The synthesis of pyranopyrimidine scaffolds, including this compound, involves complex pathways that utilize hybrid catalysts. These catalysts span organocatalysts, metal catalysts, and green solvents, facilitating the creation of structurally diverse derivatives through one-pot multicomponent reactions. Such synthetic approaches are critical in the broader application of these compounds in medicinal chemistry and drug development, showcasing the importance of innovative catalysis in enhancing the efficacy and selectivity of synthetic processes (Parmar, Vala, & Patel, 2023).
Wirkmechanismus
Mode of Action
It is known that pyrazolo-pyrimidines can interact with various biological targets through hydrogen bonding and hydrophobic interactions . The trifluoromethyl group may enhance the compound’s binding affinity and selectivity .
Biochemical Pathways
Pyrazolo-pyrimidines are known to be involved in a variety of biochemical processes, but the specific pathways influenced by this compound require further investigation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs), checkpoint kinase 1 (Chk1), and BRAF kinase . These interactions are crucial for its function as an inhibitor in cell proliferation and cancer therapy. The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent in targeting specific signaling pathways involved in cancer progression .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to exhibit cytotoxicity against various cancer cell lines, including HeLa, MCF-7, HepG2, and HCT-116 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an estrogen receptor antagonist and an Aurora-A kinase inhibitor, thereby affecting cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits enzyme activity by binding to the active sites of CDKs, Chk1, and BRAF kinase, leading to the disruption of their normal functions . This inhibition results in the alteration of downstream signaling pathways, ultimately affecting gene expression and cellular responses. The compound’s ability to modulate these molecular interactions underscores its potential as a targeted therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under specific environmental factors . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects highlight the importance of understanding the compound’s stability and degradation patterns for its effective use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings emphasize the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation and elimination . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand its metabolic pathways for effective drug development . Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its broader biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and distribution in vivo .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, thereby affecting its interaction with biomolecules and subsequent cellular responses . Understanding these localization patterns can provide insights into the compound’s mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
5-propan-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-5(2)6-3-8(11(12,13)14)17-9(15-6)4-7(16-17)10(18)19/h3-5H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYZDEYBQFUMOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357141 |
Source


|
| Record name | 5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-49-2 |
Source


|
| Record name | 5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B1299781.png)
